Triple Chlorine Substitution vs. Non-Halogenated 3-Amino-2-Thiophenecarboxylic Acid
648858-96-2 introduces three chlorine atoms at the α,β-unsaturated carbonyl, whereas the parent 3-amino-2-thiophenecarboxylic acid contains zero halogens . In the TRPC3 inhibitor class, the trichloroacryloyl moiety is essential for activity: Pyr3 (IC50 = 0.08 μM) and related analogs with trihalogen substitution show strong channel blockade, while non-halogenated variants are inactive [1].
| Evidence Dimension | Number of chlorine atoms on N-acyl substituent |
|---|---|
| Target Compound Data | 3 chlorine atoms (2,3,3-trichloroacryloyl) |
| Comparator Or Baseline | 3-amino-2-thiophenecarboxylic acid: 0 chlorine atoms |
| Quantified Difference | +3 Cl atoms; molecular weight increase +104.4 Da |
| Conditions | Structural comparison; TRPC3 FLIPR assay for class-level activity inference (Pyr3 data) |
Why This Matters
The tri-chloro substitution is a key determinant of TRPC3 channel inhibition; procurement of the non-halogenated analog would fail to provide this pharmacological effect.
- [1] Kiyonaka, S. et al. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound. Proc. Natl. Acad. Sci. USA 2009, 106, 5400-5405. (Pyr3 IC50 data). View Source
